4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile
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Overview
Description
4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a trifluoromethyl-substituted benzene derivative, followed by a series of substitution reactions to introduce the amino and benzonitrile groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzonitrile group may also play a role in modulating the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Chloro-2-(trifluoromethyl)benzonitrile
- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Uniqueness
4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
84529-49-7 |
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Molecular Formula |
C15H9F3N4O4 |
Molecular Weight |
366.25 g/mol |
IUPAC Name |
4-[[2,4-dinitro-6-(trifluoromethyl)phenyl]methylamino]benzonitrile |
InChI |
InChI=1S/C15H9F3N4O4/c16-15(17,18)13-5-11(21(23)24)6-14(22(25)26)12(13)8-20-10-3-1-9(7-19)2-4-10/h1-6,20H,8H2 |
InChI Key |
YKRODGWWFUYNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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